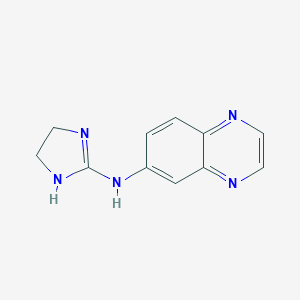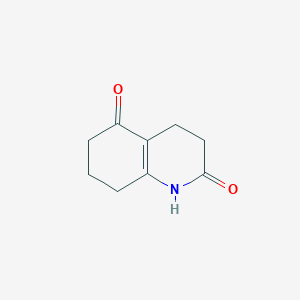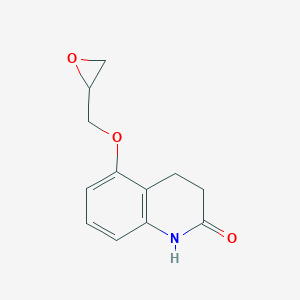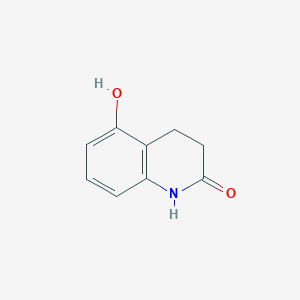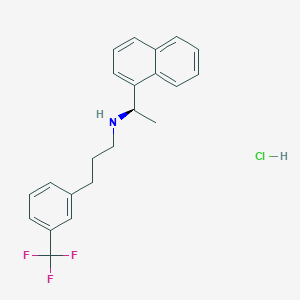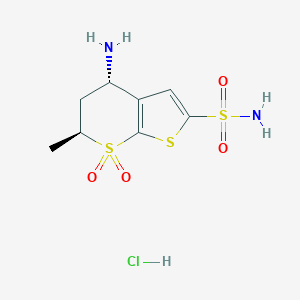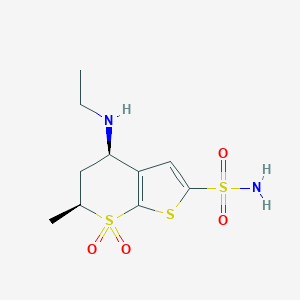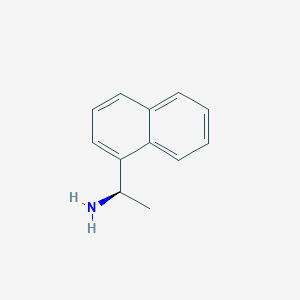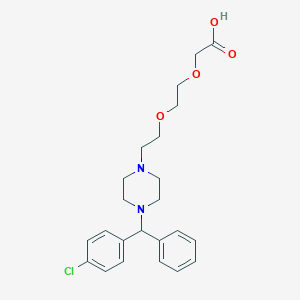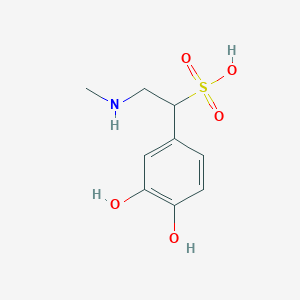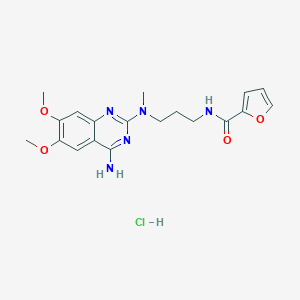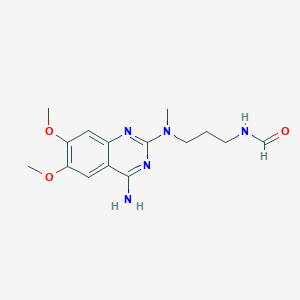
N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide
説明
“N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide” is a quinazoline-based compound. It has a molecular formula of C15H21N5O3 and a molecular weight of 319.3589 .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline ring, which is a bicyclic compound containing two nitrogen atoms . It also contains a propylamino group and a formamide group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The InChI code for this compound is 1S/C19H23N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h4,6,9-11H,5,7-8H2,1-3H3,(H,21,25)(H2,20,22,23);1H .科学的研究の応用
Synthesis and Chemical Properties
Synthesis and Reactivity : N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide is involved in the synthesis of various quinazoline derivatives, which are significant in medicinal chemistry. Marsham et al. (1989) describe the synthesis of N10-propargylquinazoline antifolates, where this compound is used as a precursor in synthesizing a range of quinazoline derivatives with various substituents, showing potential as antitumor agents (Marsham et al., 1989).
Novel Compound Formation : This compound is also a precursor in the synthesis of novel heterocyclic compounds with potential biological activities. For example, Abdallah et al. (2009) used it in the formation of tetra- and penta-heterocyclic compounds incorporated with isoquinoline moiety, which demonstrates the versatility of this compound in synthesizing complex molecular structures (Abdallah et al., 2009).
Chemical Reactions and Derivatives : Various studies have explored the chemical reactions involving N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide to synthesize different derivatives. For instance, Hirota et al. (1978) investigated its reaction with formamide and acetamide, highlighting the compound’s reactivity and utility in creating diverse chemical structures (Hirota et al., 1978).
Biological and Pharmacological Potential
Antitumor Properties : The compound has been studied for its role in the synthesis of antitumor agents. Devegowda et al. (2016) found that derivatives of this compound exhibited pro-apoptotic activity and potential antitumor properties in Ehrlich Ascites Carcinoma Cells, indicating its significance in cancer research (Devegowda et al., 2016).
Antimicrobial Activities : Samel and Pai (2011) synthesized novel hydrazinyl quinazoline amine derivatives from this compound and evaluated their antimicrobial activities, demonstrating its potential in developing new antimicrobial agents (Samel & Pai, 2011).
Antihypertensive Activity : This compound has also been implicated in the synthesis of derivatives with antihypertensive activity. Sekiya et al. (1983) synthesized quinazoline derivatives and tested them for their ability to reduce blood pressure, indicating its relevance in cardiovascular research (Sekiya et al., 1983).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell .
特性
IUPAC Name |
N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-20(6-4-5-17-9-21)15-18-11-8-13(23-3)12(22-2)7-10(11)14(16)19-15/h7-9H,4-6H2,1-3H3,(H,17,21)(H2,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNCTLUUKXETML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC=O)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145434 | |
| Record name | N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide | |
CAS RN |
1026411-59-5 | |
| Record name | N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026411595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino)propyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90145434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-((4-AMINO-6,7-DIMETHOXYQUINAZOLIN-2-YL)METHYLAMINO)PROPYL)FORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H0ZVJ2KM9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




